See also: Ganirelix (has active moiety).
Ganirelix acetate
CAS No.: 129311-55-3
VCID: VC21541146
Molecular Formula: C84H121ClN18O17
Molecular Weight: 1690.4 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description |
Ganirelix acetate is a synthetic decapeptide with high antagonistic activity against naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in fertility treatments to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation (COH) in women undergoing assisted reproductive technologies like in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) . Mechanism of ActionGanirelix acetate works by competitively blocking GnRH receptors on the pituitary gland, leading to a rapid and reversible suppression of LH and follicle-stimulating hormone (FSH) secretion. This action prevents premature ovulation and allows eggs to mature properly before retrieval . The suppression of LH is more pronounced than that of FSH, and there is no initial release of endogenous gonadotropins, consistent with an antagonist effect . PharmacokineticsGanirelix acetate is rapidly absorbed following subcutaneous injection, reaching peak serum concentrations within 1 to 2 hours. It has a relatively short half-life of approximately 13 hours . Steady-state serum concentrations are achieved after three days of daily administration . The pharmacokinetics are dose-proportional in the range of 125 to 500 mcg . Pharmacokinetic Parameters
Note: tmax = Time to maximum concentration, t½ = Elimination half-life, Cmax = Maximum serum concentration, AUC = Area under the curve, CL/F = Clearance, Vd/F = Volume of distribution . Clinical UseGanirelix acetate is administered subcutaneously once daily, typically starting a few days after follicle-stimulating hormone (FSH) therapy and continuing until the day of human chorionic gonadotropin (hCG) administration. It is supplied as a prefilled syringe containing 250 mcg/0.5 mL . Efficacy and SafetyClinical studies have demonstrated the efficacy of ganirelix acetate in preventing premature LH surges, thereby improving the outcomes of fertility treatments. It offers comparable efficacy to other GnRH analogs like leuprolide acetate but with the advantage of a shorter treatment duration and lower FSH doses required . Safety profiles indicate that ganirelix acetate is well-tolerated, with common side effects including injection site reactions and mild systemic symptoms . |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 129311-55-3 | |||||||||||||||||||||
Product Name | Ganirelix acetate | |||||||||||||||||||||
Molecular Formula | C84H121ClN18O17 | |||||||||||||||||||||
Molecular Weight | 1690.4 g/mol | |||||||||||||||||||||
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |||||||||||||||||||||
Standard InChI | InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |||||||||||||||||||||
Standard InChIKey | OVBICQMTCPFEBS-SATRDZAXSA-N | |||||||||||||||||||||
Isomeric SMILES | CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |||||||||||||||||||||
SMILES | CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |||||||||||||||||||||
Canonical SMILES | CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |||||||||||||||||||||
Purity | 98% | |||||||||||||||||||||
Sequence | XXXSYXLXPA | |||||||||||||||||||||
Synonyms | Antagon ganirelix ganirelix acetate ganirelix diacetate GnRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-(4-chlorophenylalanyl)(2)-3-pyrdinylalanyl(3)-diethylhomoarginyl(6,8)-alaninamide(10)- LHRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)- N-Ac-(2-naphthyl)Ala-2-(4-Cl-Phe)-3-(3-pyridinyl-Ala)-6,8-Et2-hArg-10-AlaNH2-LHRH N-acetyl-3-(2-naphthyl)-D-alanyl-p-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N(sup 6)-(N,N'-diethylamidino)-D-lysyl-L-leucyl-N(sup 6)-(N,N'-diethylamidino)-L-lysyl-L-prolyl-D-alaninamide diacetate (salt) orgalutran RS 26306 RS-26306 RS-26306-298 |
|||||||||||||||||||||
PubChem Compound | 23724914 | |||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume